molecular formula C19H14ClN3O4S B3304100 N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 921560-31-8

N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B3304100
CAS No.: 921560-31-8
M. Wt: 415.9 g/mol
InChI Key: PPHGANXHXQOYSX-UHFFFAOYSA-N
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Description

N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates multiple pharmacophores known to exhibit biological activity. This compound features a 1,3-benzodioxole group linked via a carboxamide bridge to a 2-aminothiazole core, which is further functionalized with a (4-chlorophenyl)carbamoyl methyl moiety. While direct biological data for this specific molecule is limited in the public domain, its structural components are associated with a range of investigational applications. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry research and has been extensively explored in the context of antitumor agents . Furthermore, sulfonamide and thiadiazole derivatives bearing chlorophenyl groups, similar to the one in this compound, have demonstrated promising antiviral activity in bioassays, particularly against the tobacco mosaic virus (TMV), with some analogs showing inhibition rates comparable to commercial controls . The presence of the 1,3-benzodioxole system may also contribute to its bioactive profile. Researchers may find this compound valuable for screening in various biochemical assays, including investigations into novel antiviral and anticancer therapies. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for handling and safety protocols before use.

Properties

IUPAC Name

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c20-12-2-4-13(5-3-12)21-17(24)8-14-9-28-19(22-14)23-18(25)11-1-6-15-16(7-11)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHGANXHXQOYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Carbamoylation: The thiazole derivative is then reacted with 4-chlorophenyl isocyanate to introduce the carbamoyl group.

    Benzodioxole Formation: The final step involves the formation of the benzodioxole ring through a cyclization reaction with appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: Due to its structural complexity, the compound is a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.

    Electronics: Incorporation into organic electronic materials for improved performance.

Mechanism of Action

The mechanism of action of N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and benzodioxole rings play a crucial role in binding affinity and specificity, while the carbamoyl group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiazolidinone Cores

a. 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ()
  • Key Differences: Replaces benzodioxole with an indole-carboxamide and introduces a thiazolidinone (4-oxo-thiazolidine) ring.
  • Implications: Thiazolidinones are prone to metabolic oxidation compared to thiazoles, reducing stability. The indole moiety may enhance π-π stacking but reduce solubility .
b. N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide ()
  • Key Differences: Features a thioxo-thiazolidinone core and a pyrazole substituent.
  • Implications : The Z-configuration and extended conjugation may influence binding kinetics. Higher molecular weight (MW: 567.07 g/mol) could limit bioavailability compared to the target compound .

Analogues with Benzodioxole or Heterocyclic Carboxamides

a. Compound 85 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide ()
  • Key Differences : Replaces the 4-chlorophenyl group with a 4-hydroxyphenyl and trifluoromethoxybenzoyl moiety. The cyclopropane ring adds rigidity.
  • Implications : The hydroxyl group improves solubility but may reduce membrane permeability. The trifluoromethoxy group enhances metabolic resistance .
b. Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()
  • Key Differences : Substitutes thiazole with 1,3,4-thiadiazole and uses a methyl benzoate ester.
  • The ester group may necessitate prodrug activation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,3-Thiazole Benzodioxole, 4-chlorophenyl ~415.84* High lipophilicity, metabolic stability
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-... Thiazolidinone Indole, trifluoromethyl 519.89 Prone to oxidation
Compound 85 1,3-Thiazole Cyclopropane, trifluoromethoxy ~541.45* Rigid structure, moderate solubility
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole Methyl benzoate 369.40 Electron-withdrawing, ester prodrug

*Estimated based on structural data.

Hypothetical Structure-Activity Relationships (SAR)

  • Thiazole vs. Thiazolidinone: Thiazole cores (target compound) offer greater metabolic stability than thiazolidinones .
  • Benzodioxole vs. Pyridinyl : Benzodioxole improves lipophilicity and resistance to cytochrome P450 enzymes compared to pyridinyl groups () .
  • 4-Chlorophenyl vs.

Biological Activity

N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, benzodioxole moiety, and a chlorophenyl group. Its molecular formula is C15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S, and its IUPAC name reflects its intricate composition.

Antibacterial Activity

Research has shown that derivatives of thiazole compounds often exhibit antibacterial properties. For example, compounds similar to this compound have been tested against various bacterial strains.

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

The results indicated that certain derivatives displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other strains .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TypeIC50 Value (µM)
Compound DAcetylcholinesterase2.14
Compound EUrease0.63

These findings suggest that this compound may have therapeutic potential in treating conditions related to enzyme dysregulation .

The mechanisms underlying the biological activities of this compound are multifaceted. Docking studies have elucidated interactions with specific amino acids in target proteins, indicating how the compound may exert its effects at the molecular level.

Case Studies

Several studies have reported on the efficacy of thiazole derivatives in preclinical models:

  • Study on Anticancer Activity : A study demonstrated that thiazole compounds could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
  • Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of related compounds against multi-drug resistant strains, emphasizing their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for synthesizing N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with coupling a 4-chlorophenyl carbamoyl-methyl thiazole intermediate with a benzodioxole-carboxamide moiety. Key steps include:

  • Controlled temperature (20–25°C) during thiazole ring formation to prevent side reactions .
  • Use of dichloromethane or ethanol as solvents, with triethylamine as a base to neutralize HCl byproducts during carboxamide bond formation .
  • Purification via recrystallization (ethanol-DMF mixtures) or column chromatography to achieve >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 456.09 for C₂₆H₁₈ClN₃OS) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm carboxamide groups .

Advanced Research Questions

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) for in vivo studies?

  • Methodology :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonates or PEG chains) to the benzodioxole moiety to enhance aqueous solubility .
  • Prodrug Design : Mask the carboxamide as an ester prodrug, which hydrolyzes in physiological conditions to release the active compound .
  • Co-crystallization : Use co-solvents like cyclodextrins to improve dissolution rates .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Assay Standardization : Validate assays using reference inhibitors (e.g., staurosporine for kinase inhibition) to ensure consistency .
  • Dose-Response Curves : Perform triplicate experiments across a wide concentration range (e.g., 1 nM–100 µM) to account for variability .
  • Structural Analog Comparison : Compare activity data with analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl derivatives) to identify substituent-specific effects .

Q. What computational approaches predict the compound’s binding modes with biological targets (e.g., kinases, GPCRs)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of hydrogen bonds (e.g., between carboxamide and Asp831 in EGFR) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to guide SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

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